molecular formula C16H15N5 B3052891 6-Methyl-N1-(4-(pyridin-2-yl)pyrimidin-2-yl)benzene-1,3-diamine CAS No. 475587-24-7

6-Methyl-N1-(4-(pyridin-2-yl)pyrimidin-2-yl)benzene-1,3-diamine

Cat. No.: B3052891
CAS No.: 475587-24-7
M. Wt: 277.32 g/mol
InChI Key: WVCIAICHVUQCPI-UHFFFAOYSA-N
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Preparation Methods

Chemical Reactions Analysis

Types of Reactions

6-Methyl-N1-(4-(pyridin-2-yl)pyrimidin-2-yl)benzene-1,3-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, stannous chloride for reduction, and halogens for substitution reactions. The conditions for these reactions vary, but they often require specific temperatures, solvents, and catalysts to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro compounds, reduction may produce amines, and substitution reactions may result in halogenated derivatives .

Mechanism of Action

The mechanism of action of 6-Methyl-N1-(4-(pyridin-2-yl)pyrimidin-2-yl)benzene-1,3-diamine involves its role as an intermediate in the synthesis of tyrosine kinase inhibitors. These inhibitors work by blocking the activity of tyrosine kinases, which are enzymes involved in the signaling pathways that regulate cell division and survival . By inhibiting these enzymes, the compound helps to prevent the uncontrolled proliferation of cancer cells .

Properties

IUPAC Name

4-methyl-3-N-(4-pyridin-2-ylpyrimidin-2-yl)benzene-1,3-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5/c1-11-5-6-12(17)10-15(11)21-16-19-9-7-14(20-16)13-4-2-3-8-18-13/h2-10H,17H2,1H3,(H,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVCIAICHVUQCPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N)NC2=NC=CC(=N2)C3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90431102
Record name 1,3-BENZENEDIAMINE, 4-METHYL-N3-[4-(2-PYRIDINYL)-2-PYRIMIDINYL]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90431102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

475587-24-7
Record name 1,3-BENZENEDIAMINE, 4-METHYL-N3-[4-(2-PYRIDINYL)-2-PYRIMIDINYL]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90431102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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